![molecular formula C23H20ClN3O3S B2584960 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941907-49-9](/img/structure/B2584960.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide, also known as BIBX1382BS, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key regulator of cell growth, differentiation, and survival.
Applications De Recherche Scientifique
Antibacterial Agents
Compounds with the benzodiazole moiety have been studied for their antibacterial properties. Derivatives similar to the compound have shown promising activity against various bacterial strains, including Staphylococcus aureus . The compound’s ability to inhibit bacterial growth can be harnessed in the development of new antibacterial drugs, particularly against drug-resistant strains.
Antifungal Applications
Benzodiazole derivatives are also known for their antifungal activities . This compound could be explored for its efficacy against fungal pathogens, contributing to the treatment of fungal infections which are becoming increasingly resistant to existing medications.
Antiprotozoal Activity
The structural similarity of benzodiazole compounds to known antiprotozoal agents suggests that this compound may have applications in treating diseases caused by protozoa . Research could focus on its potential use in combating illnesses such as malaria or sleeping sickness.
Anticancer Research
Benzodiazole derivatives have been associated with anticancer properties . The compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis, providing a new avenue for cancer therapy.
Anticonvulsant Potential
Given the benzodiazole core’s history in anticonvulsant drug design, this compound might be a candidate for the development of new treatments for epilepsy or other seizure disorders .
Anti-inflammatory Uses
The anti-inflammatory properties of benzodiazole derivatives make them interesting candidates for the treatment of chronic inflammatory diseases . This compound could be part of research into new anti-inflammatory medications with fewer side effects than current options.
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-9-13-19(14-10-17)31(29,30)15-3-6-22(28)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)27-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUWITXLQMUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.